Cas no 89238-99-3 (4-Methoxybenzyl 2,2,2-Trichloroacetimidate)

4-Methoxybenzyl 2,2,2-Trichloroacetimidate structure
89238-99-3 structure
상품 이름:4-Methoxybenzyl 2,2,2-Trichloroacetimidate
CAS 번호:89238-99-3
MF:C10H10Cl3NO2
메가와트:282.550899982452
MDL:MFCD00134547
CID:711474
PubChem ID:87560864

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 화학적 및 물리적 성질

이름 및 식별자

    • Ethanimidic acid,2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
    • 4-Methoxybenzyl 2,2,2-Trichloroacetimidate
    • (4-methoxyphenyl)methyl 2,2,2-trichloroethanimidate
    • 4-METHOXYBENZL TRICHLOROACETIMIDATE
    • 4-Methoxybenzyl-2,2,2-trichloroacetimidate
    • 2,2,2-Trichloroacetimidic Acid 4-Methoxybenzyl Ester
    • 4-Methoxybenzyl trichloroacetimidate
    • p-Methoxybenzyl trichloroacetimidate
    • O-(4-methoxybenzyl)-trichloroacetimidate
    • PMBOC(=NH)CCl3
    • 4-METHOXYBENZYL-2,2,2-TRICHLOROACETIMID&
    • TYHGKLBJBHACOI-UHFFFAOYSA-N
    • Ethanimidic acid, 2,2,2-trichloro-, (4-methoxyphenyl)methyl ester
    • 4-Methoxybenzyl2,2,2-Trichloroacetimidate
    • AX
    • 2,2,2-Trichloroethanimidic acid 4-Methoxybenzyl ester
    • 4-Methoxybenzyl 2,2,2-trichloroethaneimidate
    • 4-Methoxybenzyl trichloroacetamidate
    • DTXSID40454780
    • 2,2,2-Trichloro-acetimidic acid 4-methoxy-benzyl ester
    • AKOS015848369
    • AS-32999
    • 2,2,2-trichloro-acetimidic acid 4-methoxybenzyl ester
    • 89238-99-3
    • M2016
    • SCHEMBL329086
    • o-(4-methoxybenzyl) 2,2,2-trichloroacetimidate
    • DB-125810
    • SY052949
    • MFCD00134547
    • (4-methoxyphenyl)methyl 2,2,2-trichloroethanecarboximidate
    • 4-methoxybenzyl 2,2,2-trichloroethanimidoate
    • MDL: MFCD00134547
    • 인치: 1S/C10H10Cl3NO2/c1-15-8-4-2-7(3-5-8)6-16-9(14)10(11,12)13/h2-5,14H,6H2,1H3
    • InChIKey: TYHGKLBJBHACOI-UHFFFAOYSA-N
    • 미소: ClC(C(OCC1C=CC(OC)=CC=1)=N)(Cl)Cl

계산된 속성

  • 정밀분자량: 280.977712g/mol
  • 동위원소 질량: 280.977712g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 3
  • 중원자 수량: 16
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 235
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 3.5
  • 토폴로지 분자 극성 표면적: 42.3
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야

실험적 성질

  • 색과 성상: 무색 연황색 액체
  • 밀도: 1.361 g/mL at 25 °C
  • 비등점: 137°C/0.7mmHg(lit.)
  • 플래시 포인트: 화씨 온도: > 230°f
    섭씨: > 110 ° c
  • 굴절률: n20/D 1.5488
  • 용해도: 극미용성(0.26g/l)(25ºC),
  • 증기압: 0.0±0.7 mmHg at 25°C

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 보안 정보

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 세관 데이터

  • 세관 번호:29252900

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
eNovation Chemicals LLC
D749192-25g
4-Methoxybenzyl 2,2,2-trichloroacetimidate
89238-99-3 95%
25g
$205 2024-06-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X56185-5g
4-Methoxybenzyl 2,2,2-trichloroacetimidate
89238-99-3 96%
5g
¥622.0 2024-07-16
TRC
M331773-100mg
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
89238-99-3
100mg
$ 65.00 2022-06-03
TRC
M331773-500mg
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
89238-99-3
500mg
$ 80.00 2022-06-03
abcr
AB262414-5 g
4-Methoxybenzyl 2,2,2-trichloroacetimidate, 96%; .
89238-99-3 96%
5 g
€137.80 2023-07-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
M861987-25g
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
89238-99-3 ≥96%(GC)
25g
¥2,429.00 2022-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-252173-5g
4-Methoxybenzyl-2,2,2-trichloroacetimidate,
89238-99-3
5g
¥827.00 2023-09-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
M2016-25g
4-Methoxybenzyl 2,2,2-Trichloroacetimidate
89238-99-3 96.0%(GC)
25g
¥3560.0 2023-09-02
1PlusChem
1P003M41-100g
4-Methoxybenzyl 2,2,2-trichloroacetimidate
89238-99-3 97%
100g
$732.00 2025-02-20
Aaron
AR003MCD-100g
4-Methoxybenzyl 2,2,2-trichloroacetimidate
89238-99-3 96%
100g
$541.00 2025-01-22

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt; rt → 0 °C
1.2 4 h, 0 °C → rt
참조
First synthesis of 2'-oxabicyclo[3.1.0]hexyl nucleosides with a north conformation
Kim, Won Hee; Park, Ah-Young; Kang, Jin-Ah; Kim, Jungsu; Kim, Jin-Ah; et al, Tetrahedron, 2010, 66(9), 1706-1715

합성 방법 2

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
참조
Enantioselective Synthesis of Polyoxygenated Cembrenes
Brazel, Carl Christian, 2008, , ,

합성 방법 3

반응 조건
1.1 Catalysts: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Hexane ;  15 min, 0 °C
참조
A Simple Method for the Preparation of Stainless and Highly Pure Trichloroacetimidates
Ikeuchi, Kazutada ; Murasawa, Kentaro; Yamada, Hidetoshi, Synlett, 2019, 30(11), 1308-1312

합성 방법 4

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 4 h, rt
참조
Iterative Synthesis of Polydeoxypropionates Based on Iridium-Catalyzed Asymmetric Hydrogenation of α-Substituted Acrylic Acids
Che, Wen; Wen, Danyang C.; Zhu, Shou-Fei ; Zhou, Qi-Lin, Organic Letters, 2018, 20(11), 3305-3309

합성 방법 5

반응 조건
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water
참조
Total Synthesis of Auripyrone A and Related Metabolites
Lister, Troy, 2006, , ,

합성 방법 6

반응 조건
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Trichloroacetonitrile ;  0 °C; 5 h, 0 °C → rt
참조
Use of a Catalytic Chiral Leaving Group for Asymmetric Substitutions at sp3-Hybridized Carbon Atoms: Kinetic Resolution of β-Amino Alcohols by p-Methoxybenzylation
Kuroda, Yusuke; Harada, Shingo; Oonishi, Akinori; Kiyama, Hiroki; Yamaoka, Yousuke; et al, Angewandte Chemie, 2016, 55(42), 13137-13141

합성 방법 7

반응 조건
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
참조
Viridiofungins and xeniolide F: target oriented synthesis using different rearrangement reactions of a common substrate class
Pollex, Annett, 2006, , ,

합성 방법 8

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt
1.2 0 °C; 4 h, rt
참조
A [3,3]-sigmatropic process catalyzed by acetate. The decarboxylative Claisen rearrangement
Bourgeois, Damien; Craig, Donald; Grellepois, Fabienne; Mountford, David M.; Stewart, Alan J. W., Tetrahedron, 2006, 62(2-3), 483-495

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  15 min, rt
1.2 0 °C; 3.5 h, 0 °C → rt
참조
Total Synthesis of Dictyodendrins A-E
Tokuyama, Hidetoshi; Okano, Kentaro; Fujiwara, Hideto; Noji, Toshiharu; Fukuyama, Tohru, Chemistry - An Asian Journal, 2011, 6(2), 560-572

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  15 min, 0 °C
1.2 30 min, 0 °C; 1 h, 0 °C → rt; 30 min, rt
참조
Stereoselective total synthesis of parthenolides indicates target selectivity for tubulin carboxypeptidase activity
Freund, Robert R. A.; Gobrecht, Philipp; Rao, Zhigang; Gerstmeier, Jana; Schlosser, Robin; et al, Chemical Science, 2019, 10(31), 7358-7364

합성 방법 11

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  5 min, rt; rt → 0 °C
1.2 0 °C; 0 °C → rt; 20 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
참조
Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell
Green, Robert A.; Jolley, Katherine E.; Al-Hadedi, Azzam A. M.; Pletcher, Derek; Harrowven, David C.; et al, Organic Letters, 2017, 19(8), 2050-2053

합성 방법 12

반응 조건
1.1 Reagents: Potassium hydroxide ,  Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane
참조
Biomimetic Approaches to the Synthesis of Polyketide Derived Marine Natural Products; (-)-Maurenone and the Spiculoic Acids
Crossman, Julia S., 2007, , ,

합성 방법 13

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
참조
Approaches to the Total Synthesis of Dictyostatin and Synthesis of epi-Dictyostatins
Zanato, Chiara, 2010, , ,

합성 방법 14

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, 20 °C; 1 h, 20 °C
1.2 10 min, 0 °C; 1.5 h, 0 °C
참조
Total synthesis of discodermolide: optimization of the effective synthetic route
de Lemos, Elsa; Poree, Francois-Hugues; Bourin, Arnaud; Barbion, Julien; Agouridas, Evangelos; et al, Chemistry - A European Journal, 2008, 14(35), 11092-11112

합성 방법 15

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium hydrogen sulfate Solvents: Dichloromethane ,  Water ;  30 min, 0 °C; 0 °C → rt; 24 h, rt
참조
Total synthesis of the actinoallolides and a designed photoaffinity probe for target identification
Anketell, Matthew J.; Sharrock, Theodore M.; Paterson, Ian, Organic & Biomolecular Chemistry, 2020, 18(40), 8109-8118

합성 방법 16

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
참조
Studies Towards the Total Synthesis of the Fumonisin B Natural Products
Issa, Fatiah, 2003, , ,

합성 방법 17

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether ;  30 min, rt; 0 °C; 0 °C → rt; 2 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized, rt
참조
Synthesis of antimalarial G-factors endoperoxides: relevant evidence of the formation of a biradical during the autoxidation step
Bernat, Virginie; Andre-Barres, Christiane; Baltas, Michel; Saffon, Nathalie; Vial, Henri, Tetrahedron, 2008, 64(39), 9216-9224

합성 방법 18

반응 조건
1.1 Reagents: Sodium hydride Solvents: Diethyl ether
참조
3-Functionalization of tetronic and tetramic acids: Contributions to the total synthesis of bakkenolide-A and macrocidine A
Barnickel, Bertram, 2010, , ,

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Raw materials

4-Methoxybenzyl 2,2,2-Trichloroacetimidate Preparation Products

4-Methoxybenzyl 2,2,2-Trichloroacetimidate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:89238-99-3)4-Methoxybenzyl 2,2,2-Trichloroacetimidate
A855373
순결:99%
재다:25g
가격 ($):392.0